1-Bromo-3-(bromomethyl)-5-methylbenzene

Beschreibung

BenchChem offers high-quality 1-Bromo-3-(bromomethyl)-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(bromomethyl)-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-3-(bromomethyl)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSMXYHHKXXZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-methylbenzyl bromide: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: 3-Bromo-5-methylbenzyl bromide, also known as 1-(bromomethyl)-3-bromo-5-methylbenzene, is a pivotal bifunctional building block in modern organic synthesis. Its structure uniquely features two bromine substituents with distinct chemical reactivities: a highly electrophilic benzylic bromide and a less reactive aryl bromide. This duality allows for programmed, sequential chemical modifications, making it an invaluable tool for researchers, particularly in the field of drug discovery and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, an exploration of its chemoselective reactivity, and a practical workflow for its application in constructing complex molecular scaffolds. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction to a Versatile Bifunctional Intermediate

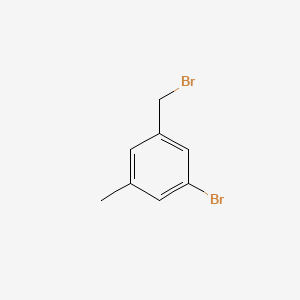

The strategic use of bifunctional chemical building blocks is a cornerstone of efficient molecular construction. These reagents offer chemists the ability to introduce complexity in a controlled, stepwise manner, significantly streamlining synthetic pathways toward novel pharmaceuticals and materials.[1] 3-Bromo-5-methylbenzyl bromide (Figure 1) epitomizes this principle, providing two distinct and orthogonally reactive handles for synthetic elaboration.

Chemical Structure and Properties

The formal IUPAC name for this compound is 1-bromo-3-(bromomethyl)-5-methylbenzene.[2] Its core value lies in the differential reactivity of its two C-Br bonds. The bromine atom of the bromomethyl group (-CH₂Br) is attached to a benzylic carbon, making it an excellent leaving group in nucleophilic substitution (SN2) reactions. Conversely, the bromine atom attached directly to the aromatic ring is relatively inert to nucleophilic attack but is primed for metal-catalyzed cross-coupling reactions.

dot

Figure 1: Chemical structure of 3-Bromo-5-methylbenzyl bromide.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-(bromomethyl)-5-methylbenzene | PubChem[2] |

| Synonyms | 3-Bromo-5-methylbenzyl bromide | PubChem[2] |

| CAS Number | 51719-69-8 | PubChem[2] |

| Molecular Formula | C₈H₈Br₂ | PubChem[2] |

| Molecular Weight | 263.96 g/mol | PubChem[2] |

| Appearance | White to yellow crystals | Cole-Parmer[3] (analogue) |

Synthesis and Purification

The most direct and widely adopted method for synthesizing 3-Bromo-5-methylbenzyl bromide is through the free-radical bromination of its precursor, 3-bromo-5-methyltoluene (also known as 5-bromo-m-xylene). This reaction selectively targets the benzylic C-H bonds, which are significantly weaker than the aromatic C-H or methyl C-H bonds.[4]

Retrosynthetic Analysis and Workflow

The synthesis begins with the commercially available 3-bromo-5-methyltoluene. The key transformation is the selective monobromination of the methyl group at the benzylic position.

dot

Caption: High-level workflow for the synthesis of 3-Bromo-5-methylbenzyl bromide.

Recommended Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

3-bromo-5-methyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-methyltoluene (1.0 eq).

-

Reagent Addition: Add anhydrous CCl₄ or MeCN as the solvent, followed by N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.[3]

-

Workup (Quenching): Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of celite to remove the solid.

-

Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any trace HBr) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by silica gel column chromatography.

Causality in Experimental Design

-

Why NBS? N-Bromosuccinimide is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for selectivity, as high concentrations of Br₂ could lead to unwanted electrophilic aromatic substitution on the benzene ring.[4]

-

Why a Radical Initiator? The reaction proceeds via a free-radical chain mechanism. AIBN or benzoyl peroxide are used as initiators because they decompose upon heating to generate radicals, which then initiate the chain reaction by abstracting a hydrogen atom from NBS to form the bromine radical (Br•).[4] This bromine radical is what selectively abstracts the weaker benzylic hydrogen.

-

Why Monitor the Reaction? Over-reaction can lead to the formation of the dibrominated byproduct, 1-bromo-3-(dibromomethyl)-5-methylbenzene. Careful monitoring allows the reaction to be stopped once the starting material is consumed, maximizing the yield of the desired monobrominated product.

The Principle of Chemoselective Reactivity

The synthetic power of 3-Bromo-5-methylbenzyl bromide stems from the orthogonal reactivity of its two bromine atoms. This allows for a programmed approach to synthesis, where one site can be functionalized while the other remains intact for a subsequent transformation.

dot

Caption: Orthogonal reactivity of 3-Bromo-5-methylbenzyl bromide.

The Benzylic Bromide: A Potent Electrophile

The benzylic bromide is highly susceptible to nucleophilic attack via an SN2 mechanism.[5] This reactivity allows for the facile introduction of a wide variety of functional groups.

-

With N-Nucleophiles: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like K₂CO₃ or DIPEA, yields substituted benzylamines.

-

With O-Nucleophiles: Alkoxides or phenoxides react to form benzyl ethers. Hydrolysis can yield the corresponding benzyl alcohol.

-

With S-Nucleophiles: Thiolates readily displace the bromide to form thioethers.

This high reactivity means that SN2 reactions can typically be performed under mild conditions that do not affect the more robust aryl bromide.[6]

The Aryl Bromide: A Gateway to C-C Bonds

The aryl bromide is the ideal site for palladium-catalyzed cross-coupling reactions. These reactions are workhorses of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are central to many drug scaffolds.[7]

-

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base forms a new C(aryl)-C bond.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system yields an arylethyne.

-

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a specialized palladium catalyst and a strong base forms an arylamine.

Crucially, the conditions for these cross-coupling reactions (e.g., heating with a palladium catalyst) are typically harsher than those required for SN2 displacement at the benzylic site, providing a clear basis for sequential, chemoselective functionalization.

Field-Proven Application Workflow: Sequential Functionalization

This workflow demonstrates how to leverage the orthogonal reactivity of 3-Bromo-5-methylbenzyl bromide to rapidly build a complex, drug-like scaffold.

Objective: Synthesize a disubstituted toluene derivative via sequential SN2 amination and Suzuki cross-coupling.

Step 1: SN2 Amination at the Benzylic Position

Protocol:

-

Reagents: Dissolve 3-Bromo-5-methylbenzyl bromide (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

-

Addition: Add the desired primary or secondary amine (1.1 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to act as a proton scavenger.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C). Monitor the reaction by TLC until the starting benzyl bromide is consumed (typically 2-12 hours).

-

Workup: Filter off the K₂CO₃ and concentrate the filtrate. Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude intermediate: N-alkyl/aryl-3-bromo-5-methylbenzylamine .

-

Validation: Confirm the structure of the intermediate by ¹H NMR (disappearance of the benzylic -CH₂Br singlet around 4.5 ppm and appearance of a new benzylic -CH₂-N singlet) and LC-MS.

Step 2: Suzuki Coupling at the Aryl Position

Protocol:

-

Reagents: In a reaction vial, combine the intermediate from Step 1 (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base like aqueous Na₂CO₃ (2M solution, 3.0 eq).

-

Solvent: Add a solvent system such as a 3:1 mixture of dioxane and water.

-

Reaction: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Seal the vial and heat the reaction to 80-100°C. Monitor by LC-MS until the aryl bromide is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Purification: Purify the final product by silica gel column chromatography to yield the desired N-alkyl/aryl-(3'-aryl-5'-methyl)benzylamine .

-

Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, LC-MS, and HRMS to confirm its structure and purity.

Safety and Handling

3-Bromo-5-methylbenzyl bromide is a hazardous chemical that requires careful handling. Its properties are analogous to other benzyl bromides, which are known lachrymators and corrosive agents.[2][8]

| Hazard Class | GHS Statement | Description |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2] |

| Irritation | H335 | May cause respiratory irritation.[2] |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton gloves are recommended for prolonged handling), and splash-proof safety goggles.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains or waterways.

Conclusion

3-Bromo-5-methylbenzyl bromide is a powerful and versatile bifunctional reagent that offers a clear strategic advantage in the synthesis of complex organic molecules. By understanding and exploiting the differential reactivity of its benzylic and aryl bromide moieties, researchers in drug discovery and other fields can execute efficient, programmed synthetic sequences. The robust protocols for its synthesis and sequential functionalization, coupled with stringent adherence to safety procedures, enable this building block to be a reliable tool for accelerating the development of novel chemical entities.

References

-

PubChem. (n.d.). 1-Bromo-3-(bromomethyl)-5-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, V. R., et al. (2013). Pd-catalyzed chemoselective threefold cross-coupling of triarylbismuths with benzylic bromides. RSC Advances, 3(19), 6774-6778. Available at: [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

-

Organic Letters. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ACS Publications. Retrieved from [Link]

-

Oreate AI Blog. (2026). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene D5. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 3-Bromo-5-methylpyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). National Institutes of Health. Retrieved from [Link]

-

NJ Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Converting bromobenzene to 1‐bromo‐3‐methylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl-. Retrieved from [Link]

-

MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methyl-. Retrieved from [Link]

-

ChemBK. (2024). Benzene, 1-bromo-3-chloro-5-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Pharmaffiliates. (n.d.). 1-Bromo-3-methylbenzene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-3-(bromomethyl)-5-methylbenzene | C8H8Br2 | CID 22324261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. Pd-catalyzed chemoselective threefold cross-coupling of triarylbismuths with benzylic bromides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety - Oreate AI Blog [oreateai.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-methylbenzyl bromide

This guide provides a detailed exploration of the mass spectrometric behavior of 3-Bromo-5-methylbenzyl bromide (α,3-dibromo-5-methyltoluene), a benzylic halide of significant interest in synthetic chemistry and drug development. Understanding the mass spectrum of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its fate in chemical reactions. This document will delve into the theoretical underpinnings of its fragmentation, present detailed protocols for its analysis, and offer insights honed from field experience.

Introduction: The Analytical Imperative for a Reactive Intermediate

3-Bromo-5-methylbenzyl bromide is a valuable bifunctional electrophile, frequently employed in the synthesis of complex organic molecules. Its reactivity, stemming from the labile benzylic bromide, necessitates precise analytical characterization. Mass spectrometry serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will focus primarily on Electron Ionization (EI), the most common ionization technique for relatively volatile and thermally stable small molecules, and will also discuss the utility of Electrospray Ionization (ESI) for specific applications.

Predicted Mass Spectrum and the Significance of Isotopic Patterns

Due to the presence of two bromine atoms, the mass spectrum of 3-Bromo-5-methylbenzyl bromide will exhibit a highly characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "M, M+2, M+4" pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Isotopic Distribution for Key Ions of 3-Bromo-5-methylbenzyl bromide

| Ion | m/z (79Br, 79Br) | m/z (79Br, 81Br) | m/z (81Br, 81Br) | Expected Intensity Ratio |

| [C8H8Br2]+• (Molecular Ion) | 262 | 264 | 266 | ~1:2:1 |

| [C8H8Br]+ | 183 | 185 | - | ~1:1 |

| [Br]+ | 79 | 81 | - | ~1:1 |

This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an unknown compound or a synthetic product.

Electron Ionization (EI) Mass Spectrometry: A Step-by-Step Protocol and Fragmentation Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This provides a detailed structural fingerprint of the compound.

Experimental Protocol for EI-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of 3-Bromo-5-methylbenzyl bromide in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Inlet System: Utilize a gas chromatograph (GC) for sample introduction to ensure separation from any impurities and to introduce a controlled amount of the analyte into the ion source.

-

GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.[1]

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-350.

-

Predicted Fragmentation Pathway under EI

The fragmentation of 3-Bromo-5-methylbenzyl bromide is governed by the stability of the resulting ions. The primary fragmentation event is the cleavage of the weakest bond, the benzylic carbon-bromine bond, to form a highly stabilized benzyl cation.

Caption: Predicted EI fragmentation of 3-Bromo-5-methylbenzyl bromide.

-

Molecular Ion ([C8H8Br2]+•, m/z 262, 264, 266): The molecular ion peak is expected to be observable, though potentially of low intensity due to the lability of the benzylic bromide. The 1:2:1 isotopic pattern will be a key identifier.

-

Base Peak ([C8H8Br]+, m/z 183, 185): The most abundant ion in the spectrum (the base peak) is predicted to be the 3-bromo-5-methylbenzyl cation.[2][3] This is due to the resonance stabilization of the positive charge across the benzene ring. The characteristic 1:1 isotopic pattern for a single bromine atom will be present.

-

Tropylium Ion ([C7H7]+, m/z 91): While the direct precursor is the benzyl cation, rearrangement to the highly stable tropylium ion is a common phenomenon in the mass spectrometry of benzyl compounds.[2][4] However, in this substituted case, the direct fragmentation product is more likely the methylbenzyl cation.

-

[C8H7]+ (m/z 103): Loss of the second bromine atom from the [C8H8Br]+ fragment would lead to an ion at m/z 103.

-

Other Fragments: Further fragmentation of the aromatic ring can occur, but these ions will generally be of lower intensity.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

ESI is a "soft" ionization technique that is particularly useful for polar and non-volatile compounds. While 3-Bromo-5-methylbenzyl bromide itself is not ideal for ESI, this technique becomes invaluable when studying its reactions, for example, the formation of quaternary ammonium or phosphonium salts.

Experimental Protocol for ESI-MS Analysis of a Derivative

Let's consider the analysis of the product of the reaction of 3-Bromo-5-methylbenzyl bromide with pyridine.

-

Sample Preparation: Dissolve the reaction mixture or the purified salt product in a solvent system suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the ionization process.

-

Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Ion Electrospray (+ESI).

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizing Gas (N2) Pressure: 30-40 psi.

-

Drying Gas (N2) Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 100-500.

-

Expected ESI Spectrum of a Pyridinium Salt Derivative

In contrast to EI, ESI spectra are much simpler. For the pyridinium salt, the spectrum would be dominated by the intact cation.

Caption: ESI-MS analysis workflow for a derivative.

The resulting spectrum would show a prominent pair of peaks at m/z 262 and 264 (with a ~1:1 ratio), corresponding to the [3-Bromo-5-methylbenzyl-pyridinium]+ cation containing 79Br and 81Br, respectively. Fragmentation would be minimal, making ESI an excellent tool for confirming the molecular weight of reaction products.[5][6][7]

Conclusion: A Multi-faceted Approach to Characterization

The mass spectrometric analysis of 3-Bromo-5-methylbenzyl bromide requires a considered approach. Electron Ionization provides a detailed structural fingerprint through its predictable fragmentation pattern, with the formation of a stable benzyl cation as the dominant pathway. The isotopic signature of the two bromine atoms provides an unmistakable marker for this compound and its fragments. For the analysis of polar derivatives, Electrospray Ionization offers a gentle method for confirming molecular weights with high confidence. By leveraging both techniques, researchers and drug development professionals can achieve a comprehensive and unambiguous characterization of this important synthetic intermediate.

References

-

Kovács, J., Ludányi, K., Mészáros, J., & Vékey, K. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(8), 1085-1092. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16641083, 3-Bromo-5-methylbenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76583, 3-Bromobenzaldehyde. Retrieved from [Link]

-

NIST (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Kovács, J., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. ResearchGate. Retrieved from [Link]

-

Mass Spectrometry (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15361, 3,5-Dibromotoluene. Retrieved from [Link]

-

Xing, J., & Le, X. C. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. Analytical chemistry, 83(21), 8149–8155. [Link]

-

Chemistry LibreTexts (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]

-

UCLA Chemistry (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]

-

Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. Retrieved from [Link]

-

NIST (n.d.). Methane, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kádár, Z., et al. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Journal of Mass Spectrometry, 42(8), 1035-1043. [Link]

-

Cheméo (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Retrieved from [Link]

-

Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

Sources

- 1. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Benzyl bromide(100-39-0) MS [m.chemicalbook.com]

- 5. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity of Benzylic Bromides on a Toluene Core

For the discerning researcher, scientist, and drug development professional, understanding the nuanced reactivity of benzylic bromides derived from a toluene core is paramount. These compounds represent a critical nexus in organic synthesis, serving as versatile intermediates for the elaboration of complex molecular architectures. Their heightened reactivity, a direct consequence of the electronic interplay with the adjacent aromatic ring, offers a powerful tool for the strategic introduction of a wide array of functional groups. This guide provides a comprehensive exploration of the synthesis and subsequent transformations of these pivotal molecules, grounded in mechanistic principles and validated by field-proven insights.

The Genesis of Reactivity: Understanding the Benzylic Position

The exceptional reactivity of benzylic bromides is fundamentally rooted in the stability of the intermediates formed during reactions at the benzylic carbon—the carbon atom directly attached to the aromatic ring.[1][2] Whether the reaction proceeds through a radical or a cationic intermediate, the adjacent π-system of the toluene ring provides significant resonance stabilization.[1][3][4] This delocalization of the unpaired electron or positive charge across the aromatic system lowers the activation energy for bond cleavage at the benzylic position, making it a highly favored site for chemical transformation.[1][3]

The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower (approximately 90 kcal/mol) compared to primary, secondary, or tertiary alkyl C-H bonds, highlighting the thermodynamic favorability of forming a benzylic radical.[5] This inherent weakness of the benzylic C-H bond is the cornerstone of the selective synthesis of benzylic bromides from toluene and its derivatives.

Caption: Resonance delocalization of the unpaired electron in the benzyl radical.

Synthesis of Benzylic Bromides: A Tale of Radical Selectivity

The targeted introduction of a bromine atom at the benzylic position of a toluene core is most effectively achieved through free-radical bromination.[6][7][8] This method leverages the aforementioned weakness of the benzylic C-H bond to achieve high regioselectivity.

N-Bromosuccinimide (NBS): The Reagent of Choice

N-Bromosuccinimide (NBS) is the premier reagent for benzylic bromination, offering superior selectivity and milder reaction conditions compared to molecular bromine.[1][2][4][9] The key to NBS's efficacy lies in its ability to provide a low, constant concentration of bromine radicals in the reaction mixture, which is crucial for favoring substitution over addition to the aromatic ring.[1][2][10]

The reaction is typically initiated by light (photolysis) or a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile).[6] The mechanism proceeds through a classic radical chain reaction.

Caption: Simplified workflow of free-radical benzylic bromination using NBS.

Experimental Protocol: Benzylic Bromination of Toluene with NBS

Materials:

-

Toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl4) or a safer alternative like acetonitrile

-

Saturated sodium bicarbonate solution

-

Saturated sodium bisulfite solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine toluene (1.0 eq), NBS (1.1 eq), and a catalytic amount of benzoyl peroxide (0.02 eq) in carbon tetrachloride.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude benzyl bromide.

-

Purification can be achieved by vacuum distillation.

Self-Validation: The successful synthesis of benzyl bromide can be confirmed by spectroscopic methods such as 1H NMR (characteristic benzylic proton signal around 4.5 ppm) and 13C NMR, as well as mass spectrometry.

Challenges in Bromination: Deactivated and Sterically Hindered Systems

For toluene derivatives bearing electron-withdrawing groups or significant steric hindrance ortho to the methyl group, benzylic bromination can be challenging.[11][12] In such cases, more forcing conditions, such as higher temperatures and the use of molecular bromine with controlled addition, may be necessary to achieve the desired transformation.[11] However, these conditions require careful control to prevent runaway reactions and ensure safety, especially in a commercial setting.[11]

The Cornerstone of Functionalization: Nucleophilic Substitution Reactions

The true synthetic utility of benzylic bromides lies in their high reactivity towards nucleophiles, enabling the introduction of a vast array of functional groups.[1][2][5] This reactivity is a direct consequence of the stability of the benzylic carbocation intermediate in SN1 reactions and the accessibility of the benzylic carbon in SN2 reactions.[13][14]

Mechanistic Dichotomy: SN1 vs. SN2 Pathways

The operative mechanism in the nucleophilic substitution of benzylic bromides is dictated by the substitution pattern of the benzylic carbon, the nature of the nucleophile, and the solvent.

-

Primary benzylic bromides (e.g., benzyl bromide itself) readily undergo SN2 reactions with strong nucleophiles.[14] The backside attack is sterically unhindered, and the transition state is stabilized by the adjacent aromatic ring.

-

Secondary and tertiary benzylic bromides are prone to SN1 reactions , especially with weak nucleophiles in polar protic solvents.[13][14] The departure of the bromide ion is facilitated by the formation of a highly resonance-stabilized benzylic carbocation.[3][13][15]

Caption: Competing SN1 and SN2 pathways for benzylic bromides.

A Synthetic Playground: Common Transformations

The high reactivity of benzylic bromides allows for their conversion into a wide range of functional groups, making them invaluable synthetic intermediates.[1][2][5]

| Nucleophile | Product Functional Group |

| Hydroxide (OH⁻) | Benzylic Alcohol |

| Alkoxide (RO⁻) | Benzyl Ether |

| Cyanide (CN⁻) | Benzyl Nitrile |

| Azide (N₃⁻) | Benzyl Azide |

| Carboxylate (RCOO⁻) | Benzyl Ester |

| Thiolate (RS⁻) | Benzyl Thioether |

| Amines (RNH₂) | Benzylamines |

| Grignard Reagents (RMgX) | Alkylated Arenes |

Factors Influencing Reactivity: A Deeper Dive

A thorough understanding of the factors that modulate the reactivity of benzylic bromides is crucial for predictable and efficient synthesis.

Electronic Effects of Ring Substituents

Substituents on the toluene ring can significantly impact the rate of both radical bromination and subsequent nucleophilic substitution.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the benzylic radical and carbocation intermediates through resonance and inductive effects, thereby accelerating both the formation of the benzylic bromide and its subsequent SN1 reaction.

-

Electron-withdrawing groups (e.g., -NO₂, -CF₃) destabilize these intermediates, making the initial bromination more difficult and slowing down SN1 reactions.[11] In such cases, SN2 reactions may become more competitive.

Solvent Effects

The choice of solvent plays a critical role, particularly in nucleophilic substitution reactions.

-

Polar protic solvents (e.g., water, ethanol) are excellent at solvating both the departing bromide ion and the carbocation intermediate, thus strongly favoring the SN1 pathway .[13][16]

-

Polar aprotic solvents (e.g., acetone, DMF, DMSO) are adept at solvating cations but not anions, which enhances the nucleophilicity of the attacking species and favors the SN2 pathway .

Conclusion: The Enduring Importance of Benzylic Bromides

Benzylic bromides derived from a toluene core are more than just reactive molecules; they are foundational building blocks in the edifice of modern organic synthesis. Their unique electronic properties, which facilitate both their selective formation and their facile conversion into a myriad of other functionalities, ensure their continued relevance in the development of pharmaceuticals, agrochemicals, and advanced materials. A masterful command of their reactivity is, therefore, an indispensable asset for any scientist operating at the forefront of chemical innovation.

References

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

- Google Patents. (1993, June 16). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.

-

ResearchGate. (2025, August 4). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]

- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.

-

YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

Pearson+. (n.d.). In the second propagation step in the bromination of toluene, Br2... | Study Prep. Retrieved from [Link]

-

YouTube. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

-

Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. Retrieved from [Link]

- Google Patents. (n.d.). CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene.

-

ACS Publications. (2025, September 11). Umpolung Approach for the α-Alkylation of Benzylic Amines Enabled by Superelectron Donors | Organic Letters. Retrieved from [Link]

-

Vedantu. (n.d.). Toluene reacts with bromine in the presence of light class 11 chemistry JEE_Main. Retrieved from [Link]

-

YouTube. (2023, November 1). Benzylic Carbocation Stability and Resonance. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Reactions at the Benzylic Position: Halogenation. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of the Ritter‐type solvolysis of α‐methyl‐benzyl bromide (9).... Retrieved from [Link]

-

Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

Sources

- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Video: Reactions at the Benzylic Position: Halogenation [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 7. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 8. Toluene reacts with bromine in the presence of light class 11 chemistry JEE_Main [vedantu.com]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. youtube.com [youtube.com]

- 11. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. youtube.com [youtube.com]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-methylbenzene: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-5-methylbenzene, a bifunctional aromatic compound with significant potential in organic synthesis and medicinal chemistry. Possessing two distinct reactive sites—an aryl bromide and a benzyl bromide—this molecule offers a versatile platform for the construction of complex molecular architectures. This document will delve into its chemical and physical properties, explore plausible synthetic routes, discuss its reactivity and potential applications in drug discovery, and provide detailed protocols for its characterization.

Introduction: A Tale of Two Reactive Centers

1-Bromo-3-(bromomethyl)-5-methylbenzene (also known as 3-Bromo-5-methylbenzyl bromide) is a substituted toluene derivative that presents a unique combination of reactive functional groups. The presence of both a stable aryl bromide and a highly reactive benzyl bromide on the same scaffold allows for selective and sequential chemical transformations. This dual reactivity makes it a valuable intermediate for chemists seeking to introduce the 3-bromo-5-methylbenzyl moiety into a target molecule.

The aryl bromide can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the benzyl bromide is an excellent electrophile for nucleophilic substitution reactions, readily reacting with a variety of nucleophiles including amines, alcohols, thiols, and carbanions. This orthogonal reactivity is a key feature that underpins its utility in multi-step synthetic campaigns.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of 1-Bromo-3-(bromomethyl)-5-methylbenzene are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈Br₂ | [1][2] |

| Molecular Weight | 263.96 g/mol | [1][2] |

| IUPAC Name | 1-bromo-3-(bromomethyl)-5-methylbenzene | [1] |

| CAS Number | 51719-69-8 | [1][2] |

| Synonyms | 3-Bromo-5-methylbenzyl bromide | [1] |

| Appearance | Not specified; likely a solid or liquid | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Safety Profile: 1-Bromo-3-(bromomethyl)-5-methylbenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1]

Synthesis of 1-Bromo-3-(bromomethyl)-5-methylbenzene

Proposed Synthetic Protocol: Radical Bromination of 3-Bromo-5-methyltoluene

This protocol is based on the general principles of benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 3-bromo-5-methyltoluene (1.0 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

-

Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution and can be removed by filtration.

-

Purification: The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford pure 1-Bromo-3-(bromomethyl)-5-methylbenzene.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic addition.

-

Radical Initiator: AIBN or BPO is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of NBS and the benzyl bromide product.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of 1-Bromo-3-(bromomethyl)-5-methylbenzene stems from the differential reactivity of its two bromine substituents. This allows for a modular approach to the synthesis of complex molecules, a highly desirable feature in the construction of compound libraries for drug screening.

Nucleophilic Substitution at the Benzylic Position

The benzyl bromide is highly susceptible to SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functionalities, including:

-

Ethers: Reaction with alcohols or phenols in the presence of a base.

-

Amines: Alkylation of primary or secondary amines.

-

Thioethers: Reaction with thiols.

-

Esters: Reaction with carboxylates.

-

Carbon-Carbon Bonds: Alkylation of enolates or other carbon nucleophiles.

Cross-Coupling Reactions at the Aryl Position

The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry. These include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes.

The strategic combination of these reactions allows for the construction of diverse molecular scaffolds. For instance, one could first perform a nucleophilic substitution at the benzylic position and then use the aryl bromide for a subsequent cross-coupling reaction, or vice versa.

Characterization Protocols

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-Bromo-3-(bromomethyl)-5-methylbenzene. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The aromatic protons should appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The benzylic protons (-CH₂Br) will likely be a singlet at around δ 4.4-4.6 ppm, and the methyl protons (-CH₃) will be a singlet at approximately δ 2.3-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. The benzylic carbon (-CH₂Br) should appear around δ 32-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and isotopic distribution of a compound. Due to the presence of two bromine atoms, the mass spectrum of 1-Bromo-3-(bromomethyl)-5-methylbenzene will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak region will show a cluster of peaks corresponding to the different combinations of these isotopes. The most prominent peaks will be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

Conclusion

1-Bromo-3-(bromomethyl)-5-methylbenzene is a valuable and versatile bifunctional building block for organic synthesis. Its orthogonal reactivity allows for selective and sequential transformations, making it an attractive intermediate for the synthesis of complex molecules, particularly in the context of drug discovery and development. While detailed synthetic procedures and specific applications are not extensively documented in the public domain, its synthesis can be reliably achieved through established methods, and its potential in medicinal chemistry is evident from the reactivity of its constituent functional groups. As the demand for novel and diverse molecular scaffolds continues to grow, reagents such as 1-Bromo-3-(bromomethyl)-5-methylbenzene will undoubtedly play an increasingly important role in the advancement of chemical synthesis.

Visualizations

Experimental Workflow: Synthesis of 1-Bromo-3-(bromomethyl)-5-methylbenzene

Caption: A generalized workflow for the synthesis of 1-Bromo-3-(bromomethyl)-5-methylbenzene.

References

-

PubChem. 1-Bromo-3-(bromomethyl)-5-methylbenzene. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Converting bromobenzene to 1-bromo-3-methylbenzene. [Link]

- Google Patents. Process for producing 2-bromo-5-methoxybenzyl bromide.

-

NIST WebBook. Benzene, 1,3-dibromo-5-(bromomethyl)-. [Link]

-

Royal Society of Chemistry. Supporting Information - Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [Link]

- Google Patents. Method for preparing substituted benzyl bromides.

-

Sciencemadness. A Convenient Procedure for Bromomethylation of Aromatic Compounds. [Link]

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

- Google Patents.

-

MDPI. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

PubChem. 1-Bromo-3,5-bis(bromomethyl)benzene. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromo-5-methylbenzyl bromide

Abstract

This technical guide provides an in-depth analysis of nucleophilic substitution reactions involving 3-Bromo-5-methylbenzyl bromide, a versatile bifunctional reagent crucial in the synthesis of complex organic molecules and active pharmaceutical ingredients. As a primary benzylic halide, this substrate exhibits a finely balanced reactivity profile, capable of proceeding through both S(_N)1 and S(_N)2 mechanistic pathways. This document elucidates the underlying principles governing this reactivity, offering researchers the causal logic required to manipulate experimental conditions to achieve desired synthetic outcomes. We present detailed, validated protocols for both S(_N)1 and S(_N)2 reactions, complete with troubleshooting insights and safety considerations, to empower researchers in drug development and synthetic chemistry.

Introduction: The Unique Reactivity of Benzylic Halides

Benzylic halides are a privileged class of electrophiles in organic synthesis. The proximity of the halogen-bearing carbon to an aromatic ring imparts unique reactivity, primarily due to the ability of the benzene ring to stabilize adjacent positive charges through resonance. 3-Bromo-5-methylbenzyl bromide is of particular interest as it contains two bromine atoms at distinct positions: one on the aromatic ring, which is generally unreactive towards standard nucleophilic substitution, and one on the benzylic methyl group, which is highly susceptible to substitution.[1] This structural feature allows for the selective functionalization of the benzylic position, making it a valuable building block for introducing the 3-bromo-5-methylbenzyl moiety.

The critical consideration for any researcher using this substrate is its ability to react via two competing mechanisms: the bimolecular S(_N)2 pathway and the unimolecular S(_N)1 pathway.[2] The choice of nucleophile, solvent, and temperature will dictate which pathway predominates, directly influencing reaction rates, yields, and the potential for side reactions.

Mechanistic Crossroads: The S(_N)1 vs. S(_N)2 Dichotomy

Unlike simple primary alkyl halides that react almost exclusively via the S(_N)2 mechanism, primary benzylic halides like 3-Bromo-5-methylbenzyl bromide occupy a mechanistic middle ground. This duality stems from the electronic properties of the benzyl group.

-

The S(_N)2 Pathway: As a primary halide, the electrophilic carbon is sterically accessible, allowing for a concerted backside attack by a nucleophile. This pathway is favored by strong, anionic nucleophiles and polar aprotic solvents.[3][4]

-

The S(_N)1 Pathway: The C-Br bond can heterolytically cleave to form a primary benzylic carbocation. While primary carbocations are typically unstable, the benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized across the benzene ring.[5][6] This pathway is promoted by weak, neutral nucleophiles and polar protic solvents that can solvate both the departing leaving group and the carbocation intermediate.[3][6]

The substituents on the aromatic ring—a bromine atom and a methyl group, both at meta positions—do not participate directly in resonance stabilization of the benzylic carbocation. Their influence is primarily through minor inductive effects. This leaves the fundamental electronic character of the benzyl system as the dominant factor in its reactivity.

Experimental Protocols

Safety Precaution: 3-Bromo-5-methylbenzyl bromide is a lachrymator and a potent alkylating agent. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: S(_N)2 Synthesis of (3-Bromo-5-methylphenyl)acetonitrile

This protocol details a classic S(_N)2 reaction using a strong nucleophile (cyanide) in a polar aprotic solvent (DMSO).

-

Objective: To synthesize (3-Bromo-5-methylphenyl)acetonitrile with high yield and purity by favoring the S(_N)2 pathway.

-

Materials:

-

3-Bromo-5-methylbenzyl bromide (1.00 g, 3.77 mmol, 1.0 equiv)

-

Sodium cyanide (NaCN) (0.277 g, 5.66 mmol, 1.5 equiv)

-

Dimethyl sulfoxide (DMSO), anhydrous (20 mL)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, TLC plates

-

-

Step-by-Step Methodology:

-

Reaction Setup: Add sodium cyanide to a dry 50 mL round-bottom flask equipped with a magnetic stir bar. Place the flask under an inert atmosphere (argon or nitrogen).

-

Solvent Addition: Add 20 mL of anhydrous DMSO to the flask and stir the suspension for 10 minutes at room temperature.

-

Substrate Addition: Dissolve 3-Bromo-5-methylbenzyl bromide in 5 mL of anhydrous DMSO and add it dropwise to the stirring NaCN suspension over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature (approx. 25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have a higher R(_f) value than the starting benzyl bromide. The reaction is typically complete within 2-3 hours.

-

Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Causality: This step separates the organic product from the water-soluble DMSO and inorganic salts.

-

-

Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).

-

Causality: Washing removes any remaining acidic impurities and salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate.

-

Characterization: The final product should be a colorless oil. Confirm its identity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Protocol 2: S(_N)1 Solvolysis to Synthesize 3-Bromo-5-(ethoxymethyl)-1-methylbenzene

This protocol demonstrates a classic S(_N)1 solvolysis where the weak nucleophile is also the solvent.

-

Objective: To synthesize 3-Bromo-5-(ethoxymethyl)-1-methylbenzene by promoting an S(_N)1 mechanism.

-

Materials:

-

3-Bromo-5-methylbenzyl bromide (1.00 g, 3.77 mmol, 1.0 equiv)

-

Ethanol (EtOH), 200 proof (50 mL)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether (Et₂O)

-

Water

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-Bromo-5-methylbenzyl bromide in 50 mL of ethanol. Add a magnetic stir bar and attach a reflux condenser.

-

Reaction: Heat the solution to reflux (approx. 78 °C) using a heating mantle.

-

Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The formation of HBr as a byproduct can be checked by holding a pH paper strip at the top of the condenser (use caution). The reaction may take 6-12 hours.

-

Workup - Neutralization: After the reaction is complete, allow the solution to cool to room temperature. Slowly add solid sodium bicarbonate in small portions until effervescence ceases.

-

Causality: This neutralizes the HBr generated during the reaction, which could otherwise cause side reactions upon concentration.

-

-

Workup - Concentration: Remove the bulk of the ethanol via rotary evaporation.

-

Workup - Extraction: To the remaining residue, add 50 mL of water and extract with diethyl ether (3 x 40 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of sufficient purity. If necessary, purify by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the resulting ether by spectroscopic analysis.

-

References

- Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? (n.d.). Google Cloud.

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. Retrieved January 28, 2026, from [Link]

-

The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

-

Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2015). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Characteristics of the SN1 Reaction. (2019). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]

-

Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar. Retrieved January 28, 2026, from [Link]

-

Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Will allylic and benzylic halide prefer SN1 or SN2 reaction? (2022). Reddit. Retrieved January 28, 2026, from [Link]

-

Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved January 28, 2026, from [Link]

-

Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. Retrieved January 28, 2026, from [Link]

Sources

Application Notes & Protocols: 1-Bromo-3-(bromomethyl)-5-methylbenzene as a Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-5-methylbenzene (CAS No: 51719-69-8), a uniquely functionalized aromatic compound that serves as a powerful building block in organic synthesis. The molecule's distinct structural feature—a stable aryl bromide and a highly reactive benzylic bromide on the same scaffold—offers chemists orthogonal chemical handles for sequential and selective transformations. This guide delves into the fundamental principles of its reactivity and provides detailed, field-proven protocols for its application in the synthesis of complex organic molecules, including pharmaceutical intermediates and precursors for advanced materials. This document is intended as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Concepts: Structure, Properties, and Reactivity Profile

1-Bromo-3-(bromomethyl)-5-methylbenzene is an aromatic hydrocarbon featuring a toluene core substituted with two different bromine moieties.[1] This unique arrangement is the key to its synthetic utility.

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-(bromomethyl)-5-methylbenzene | [1] |

| Synonyms | 3-Bromo-5-methylbenzyl bromide | [1] |

| CAS Number | 51719-69-8 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) |

The Principle of Orthogonal Reactivity

The synthetic power of this building block stems from the significant difference in reactivity between the two carbon-bromine bonds:

-

Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 pathways). The C-Br bond is relatively weak, and the transition state (or carbocation intermediate in Sₙ1) is stabilized by the adjacent aromatic ring through resonance.[2][3] This makes the benzylic position an excellent electrophilic site for reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions).

-

Aryl Bromide (Ar-Br): The bromine atom attached directly to the benzene ring is comparatively unreactive towards classical nucleophilic substitution. The C(sp²)-Br bond is stronger, and the formation of a phenyl cation is highly unfavorable.[3] However, this bond is readily activated by transition metal catalysts, making it an ideal handle for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[4][5]

This differential reactivity allows for a stepwise synthetic strategy, where the benzylic bromide can be functionalized first under mild conditions, leaving the aryl bromide untouched for subsequent, more robust cross-coupling reactions.

Caption: Differential reactivity of the two bromine sites.

Application in Medicinal Chemistry: Scaffolding for Kinase Inhibitors

This building block serves as a valuable scaffold in the synthesis of inhibitors targeting enzymes implicated in various diseases.[6] A notable example is its use in developing inhibitors for Sphingosine Kinase 2 (SPHK2), an enzyme involved in cell growth, proliferation, and survival.[6] Dysregulation of the SPHK2 signaling pathway is linked to cancer and inflammatory disorders, making it a key therapeutic target.[6]

The two bromomethyl groups on a related compound, 1,3-bis(bromomethyl)-5-methylbenzene, allow for the introduction of various functionalities through nucleophilic substitution, enabling the creation of a library of potential inhibitors for structure-activity relationship (SAR) studies.[6] The same principle applies to 1-bromo-3-(bromomethyl)-5-methylbenzene, where the benzylic bromide provides the initial attachment point for pharmacophoric groups.

Protocol 2.1: Synthesis of a Core Intermediate via Nucleophilic Substitution

This protocol details the reaction of the benzylic bromide with a generic primary amine, a common step in building kinase inhibitor libraries.

Objective: To selectively substitute the benzylic bromide with an amine nucleophile, leaving the aryl bromide intact.

Reaction Scheme: Ar-CH₂Br + R-NH₂ → Ar-CH₂-NH-R

Caption: Workflow for selective nucleophilic substitution.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles |

| 1-Bromo-3-(bromomethyl)-5-methylbenzene | 263.96 | 1.00 g | 3.79 mmol |

| Benzylamine | 107.15 | 0.45 g (0.44 mL) | 4.17 mmol (1.1 eq) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.05 g | 7.58 mmol (2.0 eq) |

| Acetonitrile (MeCN) | - | 20 mL | - |

| Ethyl Acetate (EtOAc) | - | 50 mL | - |

| Saturated NaCl (brine) | - | 20 mL | - |

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-3-(bromomethyl)-5-methylbenzene (1.00 g, 3.79 mmol) and potassium carbonate (1.05 g, 7.58 mmol).

-

Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.

-

Nucleophile Addition: Add benzylamine (0.44 mL, 4.17 mmol) to the suspension dropwise at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature. The benzylic bromide is highly reactive, and the reaction is typically complete within 2-4 hours.

-

Causality Note: Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr generated during the reaction, driving it to completion without promoting side reactions. Acetonitrile is an ideal polar aprotic solvent for Sₙ2 reactions.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a lower Rf than the starting material.

-

Work-up: Once the reaction is complete, filter the solid K₂CO₃ and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with saturated brine (20 mL).

-

Trustworthiness Note: The water wash removes residual potassium salts and the brine wash helps to break any emulsions and remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure N-(3-bromo-5-methylbenzyl)aniline.

Application in Materials Science: Synthesis of MOF Linkers via Cross-Coupling

The aryl bromide functionality is a perfect handle for building extended, rigid structures required for Metal-Organic Frameworks (MOFs).[7] By using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the aryl bromide can be selectively coupled with a boronic acid, leaving the (now functionalized) benzylic position intact. This creates complex, multi-functional linkers for advanced porous materials.[5][7]

Protocol 3.1: Selective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the selective coupling at the aryl bromide position, a key step in synthesizing a custom linker for MOFs or other advanced materials.

Objective: To couple an arylboronic acid to the C(sp²)-Br bond while preserving the functionality at the benzylic C(sp³)-position.

Reaction Scheme: Ar(CH₂-X)-Br + R'-B(OH)₂ --[Pd catalyst]--> Ar(CH₂-X)-R'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles |

| Product from Protocol 2.1 | ~337.26 | 500 mg | 1.48 mmol |

| 4-carboxyphenylboronic acid | 165.95 | 295 mg | 1.78 mmol (1.2 eq) |

| Pd(PPh₃)₄ | 1155.56 | 86 mg | 0.074 mmol (5 mol%) |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 471 mg | 4.44 mmol (3.0 eq) |

| Toluene / H₂O | - | 15 mL / 5 mL | - |

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

-

Expertise Note: An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

-

-

Reagent Addition: To the flask, add the product from Protocol 2.1 (500 mg, 1.48 mmol), 4-carboxyphenylboronic acid (295 mg, 1.78 mmol), and sodium carbonate (471 mg, 4.44 mmol).

-

Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (86 mg, 5 mol%).

-

Solvent Degassing: Add toluene (15 mL) and water (5 mL). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Causality Note: The biphasic toluene/water system is standard for Suzuki couplings. The base (Na₂CO₃) is dissolved in the aqueous phase and activates the boronic acid for transmetalation. Degassing removes dissolved oxygen.

-

-

Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere. The reaction is typically complete in 12-18 hours.

-

Monitoring: Monitor by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL). Transfer to a separatory funnel and separate the layers.

-

Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which will cause the product to precipitate or move into the organic layer upon extraction. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired functionalized linker.

Safety and Handling

1-Bromo-3-(bromomethyl)-5-methylbenzene is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.

-

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

References

-

1-Bromo-3-(bromomethyl)-5-methylbenzene | C8H8Br2 | CID 22324261. PubChem. [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]

-

Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. [Link]

-

1-Bromo-3-methoxy-5-methylbenzene: A Foundation for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate. [Link]

-

Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs. MDPI. [Link]

Sources

- 1. 1-Bromo-3-(bromomethyl)-5-methylbenzene | C8H8Br2 | CID 22324261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. quora.com [quora.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Bis(bromomethyl)-5-methylbenzene | 19294-04-3 | Benchchem [benchchem.com]

- 7. Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Bromo-3-(bromomethyl)-5-methylbenzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the design and synthesis of novel therapeutic agents. 1-Bromo-3-(bromomethyl)-5-methylbenzene, a versatile aromatic compound, has emerged as a key intermediate with significant potential in drug discovery. This technical guide provides an in-depth analysis of its applications, supported by detailed protocols and an exploration of the chemical rationale behind its use.

Introduction: A Building Block of Strategic Importance

1-Bromo-3-(bromomethyl)-5-methylbenzene (also known as 3-Bromo-5-methylbenzyl bromide) possesses a unique trifunctionalized scaffold that offers medicinal chemists a powerful tool for molecular elaboration. Its structure, featuring a stable aryl bromide, a reactive benzyl bromide, and a lipophilic methyl group, allows for a diverse range of chemical transformations. This strategic arrangement of functional groups enables the construction of complex molecular architectures with tunable physicochemical and pharmacological properties.

Table 1: Physicochemical Properties of 1-Bromo-3-(bromomethyl)-5-methylbenzene

| Property | Value |

| CAS Number | 51719-69-8 |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 40-44 °C |

| Boiling Point | 145-150 °C at 10 mmHg |

Note: Physical properties can vary slightly between suppliers.

The presence of two distinct bromine functionalities is central to the utility of this compound. The aryl bromide is amenable to a wide array of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents to modulate the electronic and steric properties of the core scaffold.[1] Concurrently, the highly reactive benzyl bromide is an excellent electrophile for nucleophilic substitution reactions, providing a convenient handle for the attachment of various pharmacophoric elements.[2]

Application in the Synthesis of Bioactive Molecules

The strategic placement of reactive sites on the 1-Bromo-3-(bromomethyl)-5-methylbenzene scaffold makes it an attractive starting material for the synthesis of a range of therapeutic agents. Two prominent examples include the development of aromatase inhibitors for oncology and sphingosine kinase 2 (SPHK2) inhibitors for inflammatory and proliferative diseases.

Synthesis of Aromatase Inhibitor Analogs